molecular formula C12H10N2O4 B14623957 1,5-Dimethyl-4,8-dinitronaphthalene CAS No. 54558-94-0

1,5-Dimethyl-4,8-dinitronaphthalene

Cat. No.: B14623957
CAS No.: 54558-94-0
M. Wt: 246.22 g/mol
InChI Key: BDPIKMJSWPOJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4,8-dinitronaphthalene is an organic compound with the molecular formula C12H10N2O4 It is a derivative of naphthalene, characterized by the presence of two methyl groups and two nitro groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dimethylnaphthalene. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity of the final product. The separation and purification of the compound are typically done using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4,8-dinitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

1,5-Dimethyl-4,8-dinitronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4,8-dinitronaphthalene depends on the specific application and the chemical reactions it undergoes. In general, the nitro groups play a crucial role in the compound’s reactivity, influencing its electrophilic and nucleophilic properties. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4,8-dinitronaphthalene
  • 1,5-Dimethyl-2,6-dinitronaphthalene
  • 1,5-Dimethyl-4,6-dinitronaphthalene

Uniqueness

1,5-Dimethyl-4,8-dinitronaphthalene is unique due to the specific positioning of the nitro and methyl groups on the naphthalene ring This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds

Properties

CAS No.

54558-94-0

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1,5-dimethyl-4,8-dinitronaphthalene

InChI

InChI=1S/C12H10N2O4/c1-7-3-5-10(14(17)18)12-8(2)4-6-9(11(7)12)13(15)16/h3-6H,1-2H3

InChI Key

BDPIKMJSWPOJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.